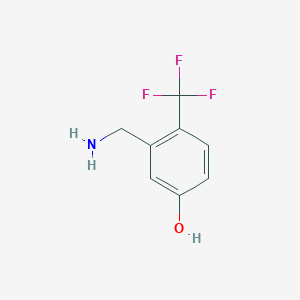

5-Hydroxy-2-(trifluoromethyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-2-(trifluoromethyl)benzylamine is a chemical compound that is part of the benzylamine family . It is a derivative of acetophenone, which is an interesting synthon in most organic reactions . Acetophenone has been utilized in the synthesis of many heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . For instance, the synthesis of 5-Aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones was achieved via the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by intramolecular cyclization of intermediate compounds in the presence of H2SO4 and SiO2 as a catalyst .Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)benzylamine, a related compound, is C8H8F3N . It has an average mass of 175.151 Da and a mono-isotopic mass of 175.060883 Da .Chemical Reactions Analysis

Reactions at the benzylic position are crucial for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that occur at the benzylic position .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzylamine, a related compound, is colorless to yellow in color, with a density of 1.2490g/mL . It has a flash point of 69°C, and its refractive index ranges from 1.4700 to 1.472 .Aplicaciones Científicas De Investigación

- Application: Researchers have synthesized a 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework. This material effectively suppresses the diffusion of polysulfides, leading to improved capacity and cyclic stability in Li–S batteries. Cells with the BTFMB-TzDa modified separator exhibit high initial capacity and long-term performance .

- Application: Employing a CF₃SiMe₃/KF/CuOTf system as a source of trifluoromethyl anion, researchers have synthesized benzofuran derivatives, including 3-(aminomethyl)-4-(trifluoromethyl)phenol. These compounds find applications in drug discovery and materials science .

- Application: A solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine yields N-(3,5-bis(trifluoromethyl)benzyl)stearamide. This method is conducted without metal catalysts or special treatment, making it a convenient approach for amide bond formation .

Lithium-Sulfur Batteries:

Trifluoromethyl Group Introduction:

Metal-Free Amidation Reactions:

Organic Synthesis and Medicinal Chemistry:

Direcciones Futuras

Acetophenone, a precursor in the synthesis of 5-Hydroxy-2-(trifluoromethyl)benzylamine, has been utilized in the synthesis of many heterocyclic compounds . It is anticipated that the study and application of 5-Hydroxy-2-(trifluoromethyl)benzylamine and similar compounds will continue to be a significant area of research in the future .

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .

Mode of Action

The compound’s mode of action involves interactions at the benzylic position. It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl group may also play a role in its interactions with its targets .

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various changes in biochemical pathways .

Pharmacokinetics

The compound’s trifluoromethyl group may influence its pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit antibacterial and antinociceptive activity .

Action Environment

It’s known that environmental factors can influence the rate of reactions at the benzylic position .

Propiedades

IUPAC Name |

3-(aminomethyl)-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H,4,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGRSRNOLDUOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)

![8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2756029.png)

![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)

![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)

![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)